molecular formula C6H6N2O2 B022478 Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) CAS No. 100047-65-2

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI)

Cat. No.: B022478
CAS No.: 100047-65-2
M. Wt: 138.12 g/mol
InChI Key: MDJJGSQHRWJXSN-UHFFFAOYSA-N
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Description

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) is a pyridine-derived formamide compound characterized by a hydroxyl group at the 2-position and a formamide substituent at the 3-position of the pyridine ring. For example, similar compounds like N-(4-methoxyphenyl)formamide derivatives are synthesized using acid-catalyzed glycosylation or reflux conditions with dimethylformamide (DMF) as a solvent .

The compound’s hydroxyl and formamide groups confer polarity and hydrogen-bonding capacity, which may influence its solubility, reactivity, and biological interactions. Such properties are critical in drug design, where pyridine-based formamides are often explored for their bioactivity, including antimicrobial and enzyme-inhibitory effects .

Properties

CAS No.

100047-65-2

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)formamide

InChI

InChI=1S/C6H6N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-4H,(H,7,10)(H,8,9)

InChI Key

MDJJGSQHRWJXSN-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)NC=O

Canonical SMILES

C1=CNC(=O)C(=C1)NC=O

Synonyms

Formamide, N-(2-hydroxy-3-pyridyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Formamide, N-(2-hydroxy-3-pyridyl)-(6CI) shares structural similarities with several formamide and pyridine derivatives. Key analogs include:

Compound Name Substituents/Modifications Key Structural Differences
N-(4-Methoxyphenyl)formamide Methoxy group at 4-phenyl position Aromatic ring vs. pyridine; lacks hydroxyl group
N-[2-hydroxy-5-(substituted)phenyl]formamide Hydroxyl and substituted ethylamino groups Substituted phenyl ring vs. pyridine core
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide Chloro, formyl, and pivalamide groups on pyridine Additional chloro and formyl groups; pivalamide vs. formamide
N-[2-(4-hydroxyphenyl)ethenyl]formamide Ethenyl bridge with hydroxylphenyl group Ethenyl linker introduces conformational flexibility

Physicochemical Properties

  • Retention Behavior: Formoterol-related formamide derivatives (e.g., N-[2-hydroxy-5-(1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl)phenyl]formamide) exhibit distinct HPLC retention times (0.4–0.7 relative to Formoterol) due to polarity differences . The target compound’s hydroxyl and pyridine groups may result in intermediate retention compared to methoxy or chloro-substituted analogs.
  • Thermal Stability : Melting points for chloro- and formyl-substituted pyridines (e.g., 137–139°C for N-(6-chloro-3-formylpyridin-2-yl)pivalamide) suggest that electron-withdrawing groups enhance stability . The hydroxyl group in the target compound may reduce thermal stability due to hydrogen bonding.
  • Molecular Weight & Polarity: With a molecular weight of ~165–240 Da (estimated), the compound is smaller than pivalamide derivatives (e.g., 240.69 Da for N-(6-chloro-3-formylpyridin-2-yl)pivalamide) but more polar than non-hydroxylated analogs .

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